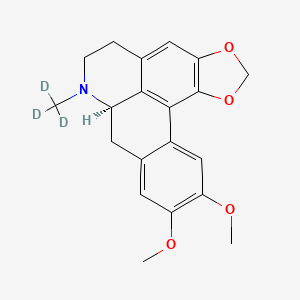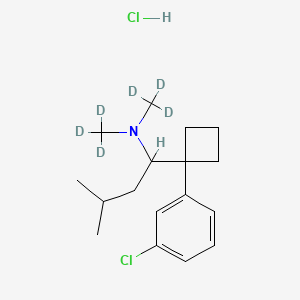
Dhfr-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhfr-IN-2 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate metabolism pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids. Inhibitors of DHFR are valuable in the treatment of various diseases, including cancer, bacterial infections, and parasitic diseases .
Vorbereitungsmethoden
The synthesis of Dhfr-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of a starting material that undergoes a series of chemical transformations, such as alkylation, acylation, and cyclization, to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques .
Analyse Chemischer Reaktionen
Dhfr-IN-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dhfr-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methods.
Biology: Employed in research on cell metabolism and the role of folate in cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, bacterial infections, and parasitic diseases.
Industry: Utilized in the development of new drugs and in the production of fine chemicals
Wirkmechanismus
Dhfr-IN-2 exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotides and amino acids necessary for DNA synthesis and cell proliferation. The molecular targets and pathways involved include the folate metabolism pathway and the synthesis of purines and pyrimidines .
Vergleich Mit ähnlichen Verbindungen
Dhfr-IN-2 is compared with other DHFR inhibitors, such as methotrexate, trimethoprim, and pyrimethamine. While all these compounds inhibit DHFR, this compound may have unique properties, such as higher selectivity or potency, which make it a valuable tool in research and therapy. Similar compounds include:
Methotrexate: A well-known anticancer agent that inhibits DHFR.
Trimethoprim: An antibacterial agent used in combination with sulfonamides.
Pyrimethamine: An antimalarial drug that targets DHFR in protozoal parasites
Eigenschaften
CAS-Nummer |
331942-46-2 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
3-(anilinomethyl)benzoic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15H,10H2,(H,16,17) |
InChI-Schlüssel |
OYVGWXUICDQOKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



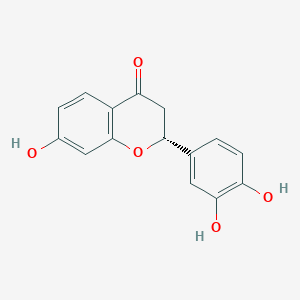
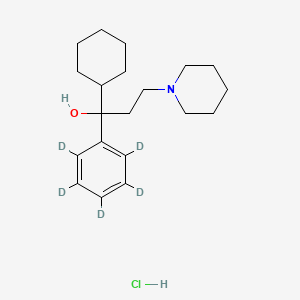
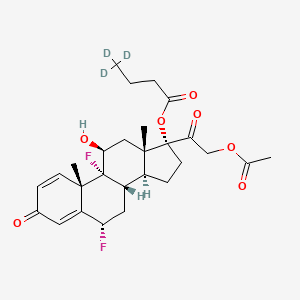
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
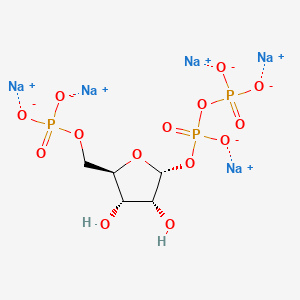

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
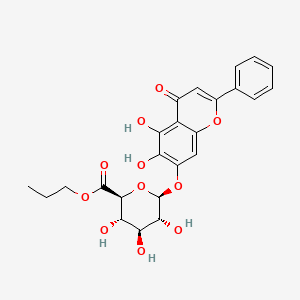

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
